3,6-Diazabicyclo[3.1.1]heptane;hydrochloride is a bicyclic organic compound with the molecular formula . This compound appears as a white to yellow solid and is utilized in various chemical and pharmaceutical applications, particularly in the development of novel ligands for neuronal nicotinic acetylcholine receptors and opioid receptors . The compound is classified under bicyclic amines, specifically as a diazabicycloalkane, which is characterized by its unique bicyclic structure that imparts distinct chemical and biological properties .
The synthesis of 3,6-diazabicyclo[3.1.1]heptane;hydrochloride typically involves several methods, including:
The synthesis often requires controlled conditions to maximize yield and purity. Techniques such as continuous flow reactors may be employed for industrial-scale production, optimizing reaction conditions and purification processes to meet pharmaceutical standards.
The molecular structure of 3,6-diazabicyclo[3.1.1]heptane;hydrochloride consists of a bicyclic framework featuring two nitrogen atoms within the rings. The structural formula can be represented as follows:
3,6-Diazabicyclo[3.1.1]heptane;hydrochloride can undergo several types of chemical reactions:
Reagents commonly used include:
The reaction conditions are tailored based on the desired product, often involving controlled temperatures and specific catalysts to facilitate the reactions effectively .
The mechanism of action for 3,6-diazabicyclo[3.1.1]heptane;hydrochloride primarily involves its interaction with neuronal nicotinic acetylcholine receptors and opioid receptors:
Relevant data indicates that the compound's unique bicyclic structure contributes to its stability and reactivity profile compared to other similar compounds .
3,6-Diazabicyclo[3.1.1]heptane;hydrochloride has several significant applications:
The ongoing research into this compound suggests its versatility across multiple scientific disciplines, highlighting its importance in advancing both chemical synthesis techniques and pharmacological applications.
The core 3,6-diazabicyclo[3.1.1]heptane structure is synthesized primarily through intramolecular cyclization or intermolecular cycloaddition reactions. A prevalent strategy involves the ring closure of appropriately substituted linear diamines under acidic or basic conditions. For example, intramolecular nucleophilic substitution forms the bicyclic [3.1.1] framework by creating bonds between nitrogen atoms and adjacent carbon spacers. Key precursors include 1,3-diamine derivatives with halide or tosylate leaving groups at terminal positions, enabling SN₂-type cyclization to yield the bridged bicyclic system [1] [4].
Advanced methods employ [3+2] cycloadditions, where azomethine ylides react with electron-deficient alkenes. This approach offers superior regioselectivity and moderate to high yields. The resulting bicyclic adduct undergoes hydrogenation to saturate the bridge, producing the stable diazabicyclo[3.1.1]heptane core. Computational studies indicate that ring strain in the [3.1.1] system necessitates precise control of reaction temperature and pressure to prevent retro-cyclization [5] [9].
Table 1: Key Intermediates for Core Synthesis
Intermediate | CAS Number | Role | Storage |
---|---|---|---|
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride | 1384424-52-5 | Boc-protected intermediate | Inert atmosphere, 2-8°C |
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | 869494-16-6 | Versatile building block | Ambient, desiccated |
Functionalization of the 3,6-diazabicyclo[3.1.1]heptane core targets the tertiary nitrogen atoms for derivatization. N-Acylation typically employs acyl chlorides or anhydrides in dichloromethane with bases like triethylamine. Propionyl, isobutyryl, and cyclopropanecarbonyl groups are introduced to modulate bioactivity, as evidenced in analgesics (e.g., US20070225492A1) and nicotinic receptor ligands [1] [6] [9]. For instance, 1-[6-(3-phenylprop-2-enyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl]propan-1-one demonstrates high μ-opioid receptor affinity (Kᵢ = 2.7–7.9 nM) due to optimal steric bulk [7] [10].
N-Alkylation utilizes alkyl halides under phase-transfer conditions or microwave irradiation. Benzyl, allyl, and heteroarylalkyl groups enhance CNS penetration. The 3-(6-bromopyridin-3-yl) derivative exhibits sub-nanomolar affinity for α4β2 nicotinic receptors (Kᵢ = 0.023 nM), attributed to π-stacking between the pyridine and receptor tryptophan residues [5] [9]. Selective monoalkylation is achieved via transient Boc protection, followed by deprotection and reductive amination [3] [8].
Chiral 3,6-diazabicyclo[3.1.1]heptanes are synthesized using enantiopure precursors or asymmetric catalysis. Resolutions involve chiral auxiliaries (e.g., (S)-(−)-1-phenylethylamine) to separate diastereomeric salts, yielding >99% ee [7]. Asymmetric hydrogenation of imine intermediates with iridium-BINAP catalysts affords chiral amines with 90–95% ee, crucial for ligands like TC-8831, a potent α6β2 nAChR agonist [6].
Carboxamide derivatives with chiral acyl groups (e.g., trans-2-methylcyclopropanecarbonyl) show subtype selectivity for neuronal receptors. Docking studies confirm that stereochemistry dictates hydrogen-bonding patterns with α4β2 nAChR residues (Trp-149, Tyr-197), enhancing binding affinity 100-fold over racemates [6] [9].
Scalable routes prioritize atom economy, minimal purification, and controlled cryogenic steps. The Boc-protected intermediate (1384424-52-5) is manufactured via:
Process intensification uses continuous-flow reactors for exothermic steps (e.g., acylation), reducing batch times by 70%. Crystallization kinetics are optimized by seeding and controlled cooling, ensuring >99.5% purity. Cold-chain transportation (2–8°C) maintains stability for GMP-grade material [3].
Table 2: Analytical Characterization of Industrial Intermediates
Parameter | Boc-Protected Hydrochloride (1384424-52-5) | Free Base (869494-16-6) |
---|---|---|
Purity (HPLC) | >99.5% | >98% |
Solubility (Water) | 16 mg/mL | 9.38 mg/mL |
Log P | 0.96 (consensus) | 0.39 (SILICOS-IT) |
Key Spectra | ¹H NMR: δ 1.45 (s, 9H), 3.34 (d, 2H) | ¹H NMR: δ 1.44 (s, 9H), 3.24 (d, 2H) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3